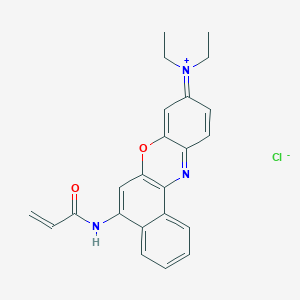
Nile blue acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nile blue acrylamide is a fluorescent monomer used in the synthesis of fluorescent polymers. These polymers are particularly useful in the preparation of fluorescent microspheres or nanoparticles, which are employed in bioimaging and drug delivery research . This compound is derived from Nile blue, a dye commonly used in histology to stain cell nuclei .
准备方法
Nile blue acrylamide can be synthesized through acid-catalyzed condensation reactions. The process involves the condensation of 5-(dialkylamino)-2-nitrosophenols with 1-naphthylamine, 3-(dialkylamino)phenols with N-alkylated 4-nitroso-1-naphthylamines, or N,N-dialkyl-1,4-phenylenediamines with 4-(dialkylamino)-1,2-naphthoquinones . Industrial production methods typically involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.
化学反应分析
Nile blue acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Nile red, a derivative with distinct fluorescent properties.
Reduction: Reduction reactions can modify its fluorescent characteristics, making it useful in different applications.
科学研究应用
Nile blue acrylamide has a wide range of scientific research applications:
作用机制
The mechanism of action of Nile blue acrylamide involves its fluorescent properties. When incorporated into polymers, it exhibits fluorescence that can be used to detect various substances. The fluorescence intensity depends on the environment’s hydrophobicity, making it useful for sensing applications . This compound targets lipid membranes and other cellular structures, where it accumulates and fluoresces under specific conditions .
相似化合物的比较
Nile blue acrylamide is unique due to its specific fluorescent properties and applications. Similar compounds include:
Nile red: A derivative of Nile blue, used for detecting lipids in cells.
Fluorescein o-acrylate: Another fluorescent monomer used in similar applications.
7-(Trifluoromethyl)coumarin acrylamide: Used in the synthesis of fluorescent polymers.
This compound stands out due to its specific staining properties and its ability to be incorporated into various polymer backbones for diverse applications.
属性
分子式 |
C23H22ClN3O2 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
diethyl-[5-(prop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-4-22(27)24-19-14-21-23(17-10-8-7-9-16(17)19)25-18-12-11-15(13-20(18)28-21)26(5-2)6-3;/h4,7-14H,1,5-6H2,2-3H3;1H |
InChI 键 |
DSLXBAJBQIYISM-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C=C)OC2=C1)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


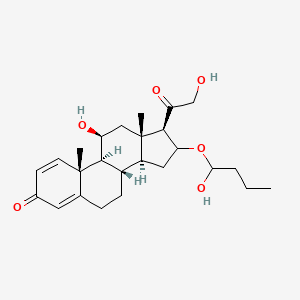
![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
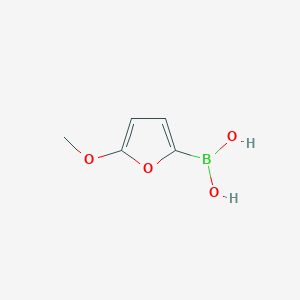
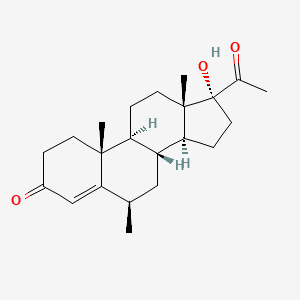
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)

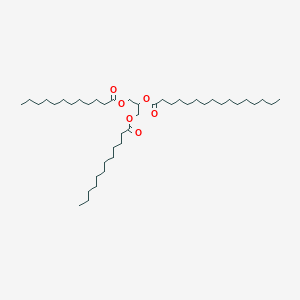

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
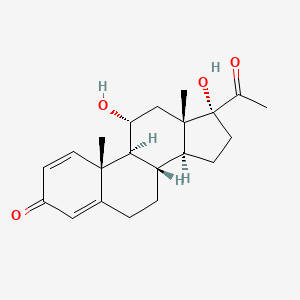
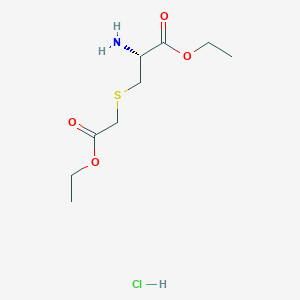
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
